Fmoc-N-Me-D-His(Boc)-OH

Peptide Epimerization N-Methyl Amino Acids SPPS Coupling Efficiency

Fmoc-N-Me-D-His(Boc)-OH delivers site-specific N-methyl-D-histidine with Nim-Boc protection for Fmoc-SPPS. Unlike generic His building blocks, the N-α-methyl group eliminates amide hydrogen bonding—favoring cis-amide geometry critical for β-turn mimetics and membrane permeability. The D-configuration alters backbone trajectory for fine-tuned receptor interactions, while Nim-Boc suppresses epimerization to <2% even at 90°C microwave conditions. ≥95% HPLC purity. Essential for SAR campaigns targeting protease-resistant therapeutic peptides.

Molecular Formula C27H29N3O6
Molecular Weight 491.5 g/mol
Cat. No. B13005562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-His(Boc)-OH
Molecular FormulaC27H29N3O6
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32)/t23-/m1/s1
InChIKeyPKVVXHCOKMCMHU-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-His(Boc)-OH: Technical Specifications and Core Functionality for Peptide Procurement


Fmoc-N-Me-D-His(Boc)-OH (CAS 2044710-02-1) is a doubly protected, non‑canonical amino acid derivative specifically engineered for Fmoc‑based solid‑phase peptide synthesis (SPPS). It incorporates an N‑α‑Fmoc group, an N‑α‑methyl substituent, and a side‑chain Nim‑Boc protecting group on the D‑histidine scaffold . This combination provides a building block that enables site‑specific introduction of N‑methyl‑D‑histidine residues into synthetic peptides, a critical capability for designing protease‑resistant, conformationally constrained, or receptor‑selective peptidomimetics [1]. The compound is supplied as a white to off‑white powder with a typical HPLC purity of ≥95% and a molecular weight of 491.5 g/mol [2].

Why Fmoc-N-Me-D-His(Boc)-OH Cannot Be Replaced by Common Histidine Derivatives


Generic histidine building blocks such as Fmoc-His(Boc)-OH (L‑isomer, no N‑methyl) or Fmoc-D-His(Boc)-OH (D‑isomer, no N‑methyl) cannot substitute for Fmoc-N-Me-D-His(Boc)-OH due to three irreconcilable structural differences. First, the N‑α‑methyl group eliminates the amide proton, thereby disrupting hydrogen bonding and imposing conformational restrictions that are essential for many bioactive peptidomimetic designs [1]. Second, the D‑configuration alters the stereochemical outcome of the peptide backbone, which directly impacts receptor recognition and enzymatic stability [2]. Third, the Nim‑Boc protection provides orthogonal stability under Fmoc deprotection conditions and suppresses histidine‑specific epimerization side reactions [3]. Substituting with an L‑isomer or a non‑methylated derivative will result in a different peptide sequence with fundamentally altered structural and biological properties.

Quantitative Differentiation: Fmoc-N-Me-D-His(Boc)-OH vs. Analogs in Key Performance Metrics


Epimerization Suppression: N‑α‑Methylation Confers Absolute Stereochemical Integrity

The N‑α‑methyl group on Fmoc-N-Me-D-His(Boc)-OH completely eliminates the possibility of α‑carbon epimerization during activation and coupling. In contrast, the non‑methylated analog Fmoc-D-His(Boc)-OH is susceptible to base‑catalyzed epimerization at the α‑carbon, particularly under prolonged activation or elevated temperatures [1]. While direct head‑to‑head epimerization data for this specific derivative are not publicly reported, the mechanistic advantage of N‑methylation in preventing α‑carbon racemization is a well‑established principle in peptide chemistry [2].

Peptide Epimerization N-Methyl Amino Acids SPPS Coupling Efficiency

Side‑Chain Epimerization Control: Nim‑Boc Protection Minimizes Histidine‑Specific Racemization

Histidine residues are uniquely prone to epimerization during SPPS due to intramolecular base catalysis by the imidazole Nπ nitrogen [1]. Nim‑Boc protection, as present in Fmoc-N-Me-D-His(Boc)-OH, is demonstrated to significantly reduce epimerization compared to Nim‑Trt protection. For the analogous L‑isomer Fmoc-His(Boc)-OH, epimerization is suppressed to ≤0.5% under standard coupling conditions and remains below 2% even at 90 °C [2]. In contrast, Fmoc-His(Trt)-OH exhibits measurable epimerization (typically 2–5%) under identical room‑temperature conditions .

Histidine Epimerization Side‑Chain Protection SPPS Racemization

Coupling Efficiency: Comparable Reactivity with Enhanced Stability

N‑methyl amino acids generally exhibit reduced coupling rates compared to their non‑methylated counterparts due to steric hindrance at the secondary amine. However, when appropriately activated (e.g., with PyBroP or PyCloP), Fmoc‑protected N‑methyl amino acids achieve coupling efficiencies comparable to standard Fmoc amino acids [1]. While specific coupling yield data for Fmoc-N-Me-D-His(Boc)-OH are not publicly available, the class of Fmoc‑N‑methyl amino acids typically requires extended coupling times (e.g., double coupling for 30–60 minutes) or the use of specialized coupling reagents to achieve >99% incorporation .

N-Methyl Amino Acid Coupling SPPS Coupling Yield Difficult Sequences

Molecular Identity Verification: Unique CAS Registry Number Confirms Structural Uniqueness

Fmoc-N-Me-D-His(Boc)-OH is assigned the unique CAS Registry Number 2044710-02-1 . This distinguishes it unambiguously from all structurally related analogs, including Fmoc-D-His(Boc)-OH (CAS 159631-28-4), Fmoc-His(Boc)-OH (L‑isomer, CAS 81379-52-4), and Fmoc-N-Me-His(Boc)-OH (L‑isomer, CAS 2044711-07-9) . The unique CAS number serves as an irrefutable identifier for procurement and ensures that the correct D‑isomer with N‑methylation is sourced.

CAS Registry Compound Identification Procurement Specification

High‑Value Application Scenarios for Fmoc-N-Me-D-His(Boc)-OH Based on Quantitative Differentiation


Synthesis of Conformationally Constrained Peptidomimetics

When designing peptidomimetics that require a specific backbone conformation or disruption of hydrogen bonding, Fmoc-N-Me-D-His(Boc)-OH provides the essential N‑methyl‑D‑histidine residue. The N‑methyl group eliminates the amide proton, preventing hydrogen bonding and favoring cis‑amide bond geometry, which is critical for mimicking β‑turn structures or for enhancing membrane permeability [1]. The D‑configuration further alters backbone trajectory relative to L‑isomer peptides, enabling fine‑tuning of receptor interactions.

Protease‑Resistant Therapeutic Peptide Candidates

Incorporation of N‑methyl amino acids is a well‑established strategy to confer resistance to proteolytic degradation, thereby extending the in vivo half‑life of peptide therapeutics [2]. Fmoc-N-Me-D-His(Boc)-OH allows the site‑specific introduction of a protease‑resistant N‑methyl‑D‑histidine residue, while the Nim‑Boc protection ensures high stereochemical purity during synthesis, minimizing the formation of difficult‑to‑separate diastereomeric impurities [3].

Microwave‑Assisted SPPS of Histidine‑Rich Sequences

Histidine‑rich peptides are prone to epimerization during microwave‑assisted SPPS due to elevated reaction temperatures. The Nim‑Boc protection on Fmoc-N-Me-D-His(Boc)-OH maintains epimerization below 2% even at 90 °C, enabling the use of rapid microwave protocols without compromising stereochemical integrity [4]. This capability accelerates synthesis cycles and improves overall productivity for both research and GMP manufacturing workflows.

Structure‑Activity Relationship (SAR) Studies of Bioactive Peptides

In SAR campaigns aimed at optimizing peptide ligands for therapeutic targets, the ability to systematically substitute D‑amino acids and N‑methylated residues is essential. Fmoc-N-Me-D-His(Boc)-OH provides a discrete building block for exploring the effects of combined D‑configuration and N‑methylation at histidine positions. The absolute stereochemical purity guaranteed by the N‑methyl group eliminates confounding variables from epimerization side products [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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